molecular formula C9H17N B13070743 6-Azaspiro[3.6]decane

6-Azaspiro[3.6]decane

Cat. No.: B13070743
M. Wt: 139.24 g/mol
InChI Key: BLGBRNWHHKDLGR-UHFFFAOYSA-N
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Description

6-Azaspiro[3.6]decane is a bicyclic amine with a spirocyclic structure, featuring a six-membered nitrogen-containing ring fused to a three-membered carbocyclic ring (spiro junction at positions 3 and 6). Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol . The compound’s spirocyclic architecture makes it a valuable scaffold in medicinal chemistry, particularly for designing bioactive molecules with constrained conformations.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

6-azaspiro[3.6]decane

InChI

InChI=1S/C9H17N/c1-2-7-10-8-9(4-1)5-3-6-9/h10H,1-8H2

InChI Key

BLGBRNWHHKDLGR-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC2(C1)CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.6]decane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method is the [2,3]-Stevens rearrangement, which efficiently constructs the 6-azaspiro[4.5]decane skeleton . Additionally, radical cyclization reactions, such as those promoted by amidyl radicals, have been employed to synthesize similar spirocyclic systems .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the aforementioned synthetic routes. Industrial production would likely involve the use of scalable reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[3.6]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
6-Azaspiro[3.6]decane serves as a vital building block in the synthesis of more complex organic compounds. Its spirocyclic structure allows for the development of novel molecular architectures that can exhibit unique chemical properties. The compound is often utilized in the synthesis of spirocyclic derivatives that have potential applications in pharmaceuticals and agrochemicals.

ApplicationDescription
Organic SynthesisUsed as a precursor for various spirocyclic compounds
Polymer ChemistryActs as a monomer in the synthesis of specialty polymers

Biological Research

Antimicrobial and Antiviral Properties
Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and antiviral properties. Research indicates that the compound may interact with specific biological targets, modulating their activity and leading to various therapeutic effects.

Case Study: Antimycobacterial Activity
A study examined the effectiveness of azaspiroketal derivatives, including those based on this compound, against mycobacterial infections. The results demonstrated significant activity against Mycobacterium tuberculosis, suggesting that modifications to the azaspiro structure can enhance efficacy against resistant strains .

Biological ActivityFindings
AntimicrobialEffective against a range of bacterial strains
AntiviralPotential activity against viral pathogens

Medicinal Applications

Therapeutic Agent Exploration
The therapeutic potential of this compound is under investigation for various diseases. Research focuses on its role as a pharmaceutical intermediate or active ingredient in drug development. Its unique structure may contribute to novel mechanisms of action in drug formulations.

Case Study: Drug Development
In a recent drug discovery project, derivatives of this compound were synthesized and tested for anticancer activity. Preliminary results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines, prompting further investigation into their mechanisms of action and potential therapeutic applications .

Medicinal ApplicationDescription
Anticancer AgentsInvestigated for selective cytotoxicity against cancer cells
Pharmaceutical IntermediatesUsed in the synthesis of new drug candidates

Industrial Applications

Specialty Chemicals Production
Beyond its applications in research and medicine, this compound is also utilized in industrial settings for producing specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities.

Industrial UseDescription
Specialty ChemicalsEmployed in the formulation of advanced materials
CatalystsActs as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.6]decane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzymatic activities. These interactions can modulate various physiological processes, making the compound a potential lead for drug development .

Comparison with Similar Compounds

6-Azaspiro[4.5]decane and Derivatives

  • Structure : Features a six-membered nitrogen-containing ring fused to a five-membered carbocycle (spiro junction at positions 4 and 5).
  • Synthesis : Key intermediate in alkaloid synthesis (e.g., halichlorine and pinnaic acid). Constructed via intramolecular Michael addition or Suzuki coupling .
  • Applications : Used in asymmetric total synthesis of natural products. For example, Danishefsky’s route to (+)-halichlorine relies on stereoselective formation of the 6-azaspiro[4.5]decane core .
  • This structural difference also impacts spatial orientation, influencing reactivity in stereoselective reactions .

Diazaspiro Compounds

  • Examples: 6,9-Diazaspiro[4.5]decane-8,10-dione: Contains two nitrogen atoms and two ketone groups. Synthesized via condensation of carboxylic acid derivatives with ethylenediamine . 1,3-Diazaspiro[4.5]decane-2,4-dione: Features a diketopiperazine scaffold.
  • Comparison: Additional nitrogen atoms enhance hydrogen-bonding capacity and solubility. The presence of carbonyl groups (e.g., diketopiperazines) introduces polarity, differentiating these compounds from the simpler monoamine 6-azaspiro[3.6]decane .

Heteroatom-Substituted Spiro Compounds

  • 1,6-Dioxaspiro[4.5]decane : A spiroacetal with oxygen atoms, identified in plant volatiles (e.g., Campanula trachelium). Exhibits insect-attractant properties due to its volatility .
  • 5-Thia-8-azaspiro[3.6]decane hydrochloride : Incorporates sulfur and nitrogen. Used in drug development for its electron-rich structure, enabling interactions with biological targets .
  • 6-Oxa-9-azaspiro[3.6]decane: Contains oxygen and nitrogen.
  • Comparison: Replacement of nitrogen with oxygen or sulfur alters electronic properties. Thia- and oxa-analogs may exhibit improved metabolic stability or binding affinity compared to purely nitrogenous spirocycles .

Functionalized Derivatives

  • 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones : Substituents like phenyl or methoxyphenyl groups modulate physical properties (e.g., melting points range from 60–183°C) and bioactivity .
  • 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane : A protected derivative with a tert-butyl carbamate group. Used as a synthetic intermediate for further functionalization .
  • Comparison : Functional groups (e.g., aryl, ester, or Boc-protected amines) expand utility in drug discovery. For instance, methyl ester derivatives of diazaspirodecanes show enhanced lipophilicity, aiding membrane permeability .

Data Tables

Table 2: Physical and Functional Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Derivatives Bioactivity/Use Case References
This compound 139.24 Not reported Hydrochloride salts Base for bioactive molecules
6-Phenyl-6,9-diazaspiro[4.5]decane 272.31 73–74 Methyl ester (6a) Anticancer leads
1,6-Dioxaspiro[4.5]decane 142.20 Not reported (Z)-7-Methyl derivative Floral volatile signaling
9-Boc-5-oxa-2,9-diazaspiro[3.6]decane 242.31 Not reported tert-Butyl carbamate-protected Peptidomimetic synthesis

Key Findings and Implications

  • Structural Flexibility : Smaller spiro rings (e.g., [3.6] systems) introduce higher ring strain but offer compactness for targeting sterically constrained biological sites.
  • Heteroatom Effects : Oxygen or sulfur substitution diversifies reactivity and stability, enabling tailored applications in agrochemistry or metalloenzyme inhibition .
  • Synthetic Challenges : While 6-azaspiro[4.5]decane is well-established in total synthesis, the [3.6] analog requires further methodological development to optimize yields and stereocontrol .

Biological Activity

6-Azaspiro[3.6]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure where a nitrogen atom is integrated into a spiro framework. This configuration allows for unique interactions with biological targets, enhancing its potential as a pharmaceutical scaffold.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrogen atom in the spiro center can participate in hydrogen bonding, which may enhance binding affinity and selectivity for specific targets.

Key Mechanisms:

  • Enzyme Inhibition : Studies indicate that this compound derivatives can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infectious diseases .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity Details Reference
AnticancerExhibits moderate to high inhibition against cancer cell lines (HepG-2, PC-3)
AntimicrobialActive against several bacterial strains; potential for drug development
Enzyme InhibitionInhibits fatty acid amide hydrolase, affecting endocannabinoid metabolism

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Activity Study :
    • A study evaluated the anticancer effects of synthesized derivatives of this compound on human cancer cell lines (HepG-2 and PC-3). Results indicated significant cytotoxicity, suggesting these compounds could serve as lead candidates for drug development targeting cancer therapies .
  • Antimicrobial Evaluation :
    • Another research focused on the antimicrobial properties of this compound derivatives against various bacterial strains. The findings demonstrated effective inhibition, highlighting the compound's potential application in treating infections.

Future Directions

Continued research into the biological activity of this compound is essential for understanding its full therapeutic potential. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the mechanisms by which this compound interacts with molecular targets.
  • In Vivo Studies : Assessing the efficacy and safety of this compound in animal models to evaluate its therapeutic potential.
  • Structural Modifications : Exploring modifications to enhance its biological properties and reduce any potential toxicity.

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